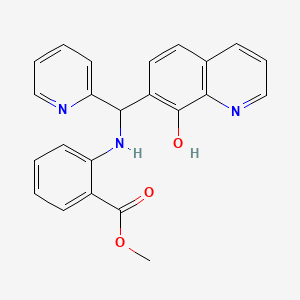

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate

Description

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate is a complex organic compound that features a quinoline and pyridine moiety

Properties

CAS No. |

80003-76-5 |

|---|---|

Molecular Formula |

C23H19N3O3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

methyl 2-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]benzoate |

InChI |

InChI=1S/C23H19N3O3/c1-29-23(28)16-8-2-3-9-18(16)26-21(19-10-4-5-13-24-19)17-12-11-15-7-6-14-25-20(15)22(17)27/h2-14,21,26-27H,1H3 |

InChI Key |

IQOLIHFRRWCPED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the quinoline and pyridine derivatives, which are then subjected to a series of reactions to introduce the benzoate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also include purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline and pyridine moieties can intercalate with DNA, potentially disrupting cellular processes. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((7-benzyl-8-hydroxy-2-quinolinyl)amino)benzoate

- Methyl 2-((8-hydroxy-7-quinolinyl)phenylmethyl)amino)benzoate

- 2-Methyl-8-quinolinol

Uniqueness

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(((8-hydroxy-7-quinolinyl)(2-pyridinyl)methyl)amino)benzoate, often referred to as compound 30666, is a synthetic compound with significant biological activity, particularly in oncology. This article reviews its biological mechanisms, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Methyl group : Enhances lipophilicity.

- 8-hydroxyquinoline moiety : Known for its biological activities, including chelation properties.

- 2-pyridinylmethylamine : Contributes to its interaction with biological targets.

Research indicates that compound 30666 inhibits enhancer activity in B-cell lymphoma by targeting specific oncogenes associated with the disease. It achieves this through several mechanisms:

- Inhibition of Enhancer Activity : The compound reduces the activity of the Eμ enhancer, which is crucial for the expression of translocated oncogenes like MYC in non-Hodgkin lymphoma (NHL) cells .

- Induction of Apoptosis : Treatment with compound 30666 leads to a significant increase in the sub-G1 phase of the cell cycle, indicating apoptosis in treated cells .

- Epigenetic Modifications : The compound alters histone modifications, specifically decreasing H3K27ac and increasing H3K4me1, suggesting a shift in enhancer states that may contribute to its anti-cancer effects .

Case Studies and Research Findings

- B-cell Non-Hodgkin Lymphoma (NHL) :

- Burkitt Lymphoma (BL) and Diffuse Large B-cell Lymphoma (DLBCL) :

Comparative Efficacy Table

| Cancer Type | Cell Line Tested | Growth Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| B-cell NHL | Multiple Cell Lines | Significant (up to 70%) | Inhibition of Eμ enhancer activity |

| Burkitt Lymphoma | BL Cell Lines | Significant (60%) | Induction of apoptosis |

| Diffuse Large B-cell Lymphoma | DLBCL Cell Lines | Moderate (50%) | Downregulation of MYC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.